(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
50505-66-3
VCID:
VC0122374
InChI:
InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1
SMILES:
CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl
Molecular Formula:
C18H24ClNO
Molecular Weight:
305.8 g/mol
(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
CAS No.: 50505-66-3
Reference Standards
VCID: VC0122374
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol
CAS No. | 50505-66-3 |
---|---|
Product Name | (αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride |
Molecular Formula | C18H24ClNO |
Molecular Weight | 305.8 g/mol |
IUPAC Name | (2R)-1-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1 |
Standard InChIKey | IJFKHKDCWLPHCF-CTHHTMFSSA-N |
Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)N[C@H](C)C2=CC=CC=C2.Cl |
SMILES | CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl |
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl |
Synonyms | [R-(R*,R*)]-4-Methoxy-α-methyl-N-(1-phenylethyl)benzeneethanamine Hydrochloride; |
PubChem Compound | 14289607 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume